
1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol
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Overview
Description
1-(1-Methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol is a chemical compound with the molecular formula C10H11N3O3 and a molecular weight of 221.21 g/mol . It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
The synthesis of 1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-hydroxybenzimidazole.
Nitration: The 2-hydroxybenzimidazole is nitrated using nitric acid to introduce the nitro group at the 5-position.
Methylation: The nitrated product is then methylated using methyl iodide to obtain 1-methyl-5-nitro-1H-1,3-benzodiazole.
Hydroxylation: Finally, the methylated product undergoes hydroxylation to introduce the ethan-1-ol group at the 2-position, yielding the target compound.
Chemical Reactions Analysis
1-(1-Methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, leading to the formation of amino derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1-(1-Methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol exhibit significant antimicrobial properties. For instance, compounds containing the benzodiazole moiety are known to be effective against various bacterial strains and fungi. A study highlighted the efficacy of such compounds in inhibiting the growth of pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly breast cancer (MCF-7) cells. The mechanism involves destabilization of microtubules, leading to cell cycle arrest and subsequent cell death .
Case Study:
A specific study reported that a derivative of this compound demonstrated a dose-dependent inhibition of cell proliferation in MCF-7 cells, with IC50 values indicating high potency .
Fluorescent Probes
Due to its unique structural characteristics, this compound is being explored as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for tracking cellular processes in real-time.
Data Table: Fluorescent Properties
Property | Value |
---|---|
Excitation Wavelength | 350 nm |
Emission Wavelength | 450 nm |
Quantum Yield | 0.45 |
Synthesis and Derivatives
The synthesis of this compound has been documented through various methods, often involving the reaction of nitrobenzodazole derivatives with appropriate alcohols under controlled conditions. The resulting compounds are further modified to enhance their biological activity.
Synthesis Example:
A common synthetic route involves the reaction of 5-nitrobenzodazole with ethanolic solutions under acidic conditions, yielding high purity products suitable for further biological testing .
Mechanism of Action
The mechanism of action of 1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-(1-Methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol can be compared with other similar compounds, such as:
1-Methyl-5-nitroimidazole: This compound shares the nitroimidazole core but lacks the benzimidazole structure, resulting in different biological activities.
2-Methyl-5-nitroimidazole-1-acetic acid: This compound has a similar nitro group but differs in its acetic acid moiety, leading to distinct chemical properties and applications.
Biological Activity
1-(1-Methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol, also known as a nitrobenzodiazole derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique molecular structure (C10H11N3O3) and has been studied for its effects on various biological systems.
- Molecular Formula : C10H11N3O3
- Molecular Weight : 221.21 g/mol
- CAS Number : 2735-71-9
Biological Activity Overview
The biological activity of this compound has been explored in several studies, indicating its potential as an anticancer agent and its interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, it has shown promising results in vitro against several cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 10.5 | Induces apoptosis and disrupts microtubule dynamics |
A549 (Lung Cancer) | 15.2 | Inhibition of cell cycle progression |
HeLa (Cervical Cancer) | 12.8 | Modulation of apoptotic pathways |
These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Enzymatic Inhibition
The compound has also been evaluated for its inhibitory effects on specific enzymes involved in cancer progression:
Enzyme Target | IC50 (nM) | Comments |
---|---|---|
FGFR1 (Fibroblast Growth Factor Receptor 1) | 15.0 | Significant inhibition observed |
ERK1/2 (Extracellular Signal-Regulated Kinases) | 20.0 | Dual mechanism of action noted |
The structure-activity relationship (SAR) studies indicate that modifications to the benzodiazole structure can enhance potency against these targets.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in preclinical models:
-
Study on MCF-7 Cell Line :
- Researchers treated MCF-7 cells with varying concentrations of the compound.
- Results demonstrated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
-
In Vivo Efficacy :
- In xenograft models using mice, treatment with the compound resulted in a marked reduction in tumor size compared to control groups.
- The safety profile was also assessed, showing minimal toxicity at effective doses.
The proposed mechanisms through which this compound exerts its biological effects include:
- Microtubule Destabilization : Similar to other known anticancer agents, this compound appears to interfere with microtubule dynamics, leading to mitotic arrest.
- Apoptosis Induction : Activation of apoptotic pathways has been observed, suggesting that this compound may promote programmed cell death in malignant cells.
Properties
IUPAC Name |
1-(1-methyl-5-nitrobenzimidazol-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-6(14)10-11-8-5-7(13(15)16)3-4-9(8)12(10)2/h3-6,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZKCWBNANSUJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1C)C=CC(=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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